2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid
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Overview
Description
2-{5-Phenyl-3-oxabicyclo[311]heptan-1-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and acetic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid can be compared with other similar compounds, such as:
2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar bicyclic structure but lacks the phenyl group, leading to different chemical and biological properties.
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid:
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Similar structure but with a hydroxyl group and hydrochloride salt, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Biological Activity
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid, also referred to by its CAS number 2919955-93-2, is a compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16O3, with a molecular weight of approximately 232.275 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.
Structural Information
Property | Value |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.275 g/mol |
SMILES | OC(=O)CC12COCC(C1)(C2)c1ccccc1 |
CAS Number | 2919955-93-2 |
Case Studies and Related Research
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Compounds structurally related to bicyclic amines have been studied for their DPP-IV inhibitory activity, which is vital in managing type 2 diabetes mellitus. For instance, modifications in the bicyclic core have shown promising results in enhancing DPP-IV inhibition, suggesting that similar modifications might be beneficial for this compound .
- Anticancer Potential : Research has shown that the incorporation of bicyclic structures into drug candidates can improve their physicochemical properties, enhancing permeability and metabolic stability, which are crucial for anticancer activity . Although direct studies on this specific compound are lacking, the trends observed in related compounds suggest potential efficacy in cancer treatment.
Structure-Activity Relationship (SAR)
The SAR of bicyclic compounds often reveals that substituents on the phenyl ring significantly affect biological activity. The presence of electron-donating or withdrawing groups can modulate the compound's interaction with target proteins, influencing potency and selectivity.
Key Findings
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)6-13-7-14(8-13,10-17-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI Key |
MSELWQSCWSESJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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